2-cyano-3-[4-(difluoromethoxy)phenyl]-N-(2,4-dimethylphenyl)prop-2-enamide
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Overview
Description
2-cyano-3-[4-(difluoromethoxy)phenyl]-N-(2,4-dimethylphenyl)prop-2-enamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a cyano group, a difluoromethoxy-substituted phenyl ring, and a dimethylphenyl group, making it a subject of interest for researchers exploring new chemical entities with specific biological activities.
Mechanism of Action
Target of Action
It’s known that similar compounds have been used in the development of dye-sensitized solar cells (dsscs) .
Mode of Action
It’s known that similar compounds interact with their targets through a variety of chemical reactions .
Result of Action
Similar compounds have been used in the development of dye-sensitized solar cells (dsscs), indicating potential applications in energy conversion .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-[4-(difluoromethoxy)phenyl]-N-(2,4-dimethylphenyl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Enamide Backbone: The initial step involves the preparation of the enamide backbone through a Knoevenagel condensation reaction. This reaction typically involves the condensation of an aldehyde with a cyanoacetamide in the presence of a base such as piperidine or pyridine.
Introduction of the Difluoromethoxy Group: The difluoromethoxy group can be introduced via nucleophilic substitution reactions using appropriate difluoromethoxy reagents.
Final Coupling: The final step involves coupling the difluoromethoxy-substituted intermediate with 2,4-dimethylphenylamine under conditions that promote amide bond formation, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms. 3
Properties
IUPAC Name |
2-cyano-3-[4-(difluoromethoxy)phenyl]-N-(2,4-dimethylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N2O2/c1-12-3-8-17(13(2)9-12)23-18(24)15(11-22)10-14-4-6-16(7-5-14)25-19(20)21/h3-10,19H,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIARLECKYWWPTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)OC(F)F)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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